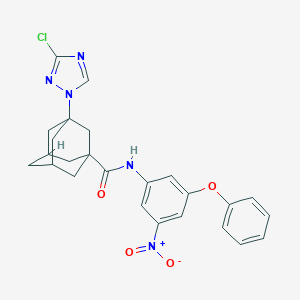
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has potential applications in the field of medicinal chemistry due to its unique structure and properties.
作用機序
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide are still being studied. However, it has been shown to have anticancer activity in vitro and in vivo, as well as activity against certain types of bacteria and fungi. This compound has also been shown to have an effect on the endocannabinoid system, which plays a role in pain sensation, appetite, and mood regulation.
実験室実験の利点と制限
One advantage of using 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide in lab experiments is its ability to inhibit HDACs, which can lead to changes in gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to determine the full range of biological activities of this compound, as well as its potential toxicity. Another direction is the development of new derivatives of this compound with improved activity and selectivity. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.
合成法
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the reaction of 3-chloro-1H-1,2,4-triazole with 3-nitro-5-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-adamantylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product. The synthesis of this compound has been reported in several scientific journals and has been optimized to improve yield and purity.
科学的研究の応用
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide has potential applications in the field of medicinal chemistry due to its ability to inhibit certain enzymes and receptors. This compound has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
製品名 |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide |
|---|---|
分子式 |
C25H24ClN5O4 |
分子量 |
493.9 g/mol |
IUPAC名 |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H24ClN5O4/c26-23-27-15-30(29-23)25-12-16-6-17(13-25)11-24(10-16,14-25)22(32)28-18-7-19(31(33)34)9-21(8-18)35-20-4-2-1-3-5-20/h1-5,7-9,15-17H,6,10-14H2,(H,28,32) |
InChIキー |
GDTISWHJGTWRDK-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)